Cas no 2227736-81-2 ((2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol)

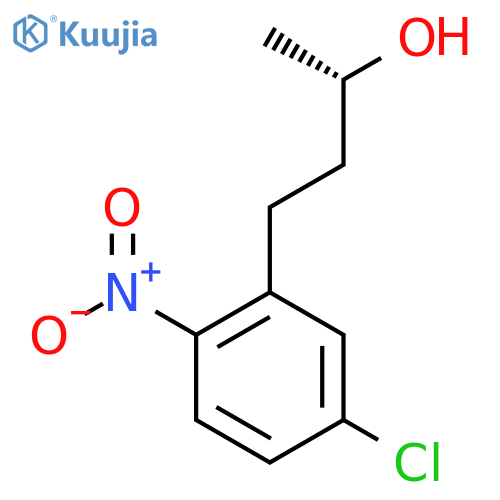

2227736-81-2 structure

商品名:(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol

- EN300-1987296

- 2227736-81-2

-

- インチ: 1S/C10H12ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3/t7-/m0/s1

- InChIKey: FKVQHFSQUNJKAW-ZETCQYMHSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)CC[C@H](C)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 229.0505709g/mol

- どういたいしつりょう: 229.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 66Ų

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987296-0.25g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 0.25g |

$1420.0 | 2023-09-16 | ||

| Enamine | EN300-1987296-1.0g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1987296-5g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 5g |

$4475.0 | 2023-09-16 | ||

| Enamine | EN300-1987296-0.1g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1987296-0.5g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 0.5g |

$1482.0 | 2023-09-16 | ||

| Enamine | EN300-1987296-2.5g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 2.5g |

$3025.0 | 2023-09-16 | ||

| Enamine | EN300-1987296-5.0g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1987296-0.05g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-1987296-10.0g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1987296-1g |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol |

2227736-81-2 | 1g |

$1543.0 | 2023-09-16 |

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 関連文献

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

2227736-81-2 ((2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量